molecular formula C16H10FN3O5 B5853049 1-(4-fluorophenyl)-4-(2-hydroxy-3-nitrobenzylidene)-3,5-pyrazolidinedione

1-(4-fluorophenyl)-4-(2-hydroxy-3-nitrobenzylidene)-3,5-pyrazolidinedione

Cat. No. B5853049
M. Wt: 343.27 g/mol
InChI Key: JXDSWZMSVUEUDO-WQLSENKSSA-N
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Description

Synthesis Analysis

The synthesis of similar complex organic compounds often involves multi-step chemical reactions, including condensation and functional group transformations. For instance, substituted 2-aminobenzo[b]pyrans were synthesized through three-component condensation involving aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones, showcasing a method that might be relevant for synthesizing related pyrazolidinedione compounds (Shestopalov et al., 2003).

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using techniques such as X-ray diffraction, IR, NMR, and theoretical calculations, providing insights into the atomic arrangements and electronic configurations. For example, experimental and theoretical investigations on pyrazole compounds have been conducted to determine their molecular geometry, vibrational frequencies, and NMR chemical shift values, which are essential for understanding the structural characteristics of similar compounds (Evecen et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving pyrazolidinedione derivatives can lead to various products depending on the reactants and conditions. Studies on reactions of donor compounds with pyrazolones to form pyrazolopyrazole derivatives highlight the chemical versatility and potential reactivity of such compounds (Abou-Zied & El-Mansory, 2014).

Physical Properties Analysis

Physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of chemical compounds under different conditions. The hydrogen-bonded structures of related compounds have been explored to understand their solid-state arrangements and interactions (Portilla et al., 2007).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, define the applications and stability of organic compounds. The acid-base behavior of pyrazoles and isoxazoles with organic acids has been studied to compare hydrogen-bonding characteristics, providing insights into the reactivity patterns that might be expected from pyrazolidinedione derivatives (Girisha et al., 2016).

properties

IUPAC Name

(4Z)-1-(4-fluorophenyl)-4-[(2-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FN3O5/c17-10-4-6-11(7-5-10)19-16(23)12(15(22)18-19)8-9-2-1-3-13(14(9)21)20(24)25/h1-8,21H,(H,18,22)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXDSWZMSVUEUDO-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-1-(4-fluorophenyl)-4-(2-hydroxy-3-nitrobenzylidene)pyrazolidine-3,5-dione

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